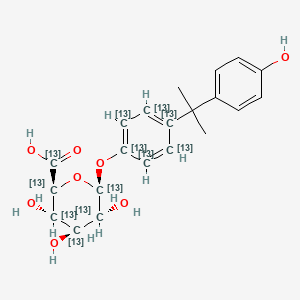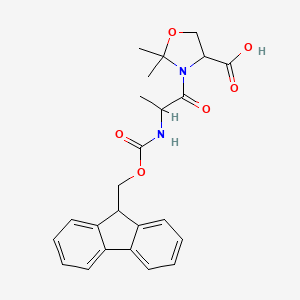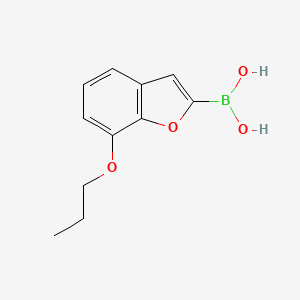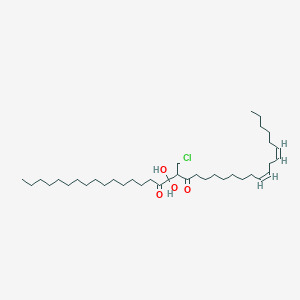
Bisphenol A-13C12 |A-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bisphenol A-13C12 |A-D-Glucuronide is a stable isotope-labeled compound derived from Bisphenol A. It is used primarily in scientific research to trace and study the metabolic pathways and interactions of Bisphenol A within biological systems. The compound is labeled with carbon-13 isotopes, which makes it particularly useful in mass spectrometry and other analytical techniques.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bisphenol A-13C12 |A-D-Glucuronide involves the incorporation of carbon-13 isotopes into the Bisphenol A molecule. This is typically achieved through a series of chemical reactions that replace the carbon atoms in Bisphenol A with carbon-13 isotopes. The glucuronidation process involves the conjugation of Bisphenol A-13C12 with glucuronic acid, facilitated by enzymes or chemical catalysts.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of carbon-13 isotopes and the efficient conjugation with glucuronic acid. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it is converted into various oxidized metabolites.
Reduction: The compound can also participate in reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule, resulting in different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Enzymes such as glucuronosyltransferases for glucuronidation.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are useful for studying its metabolic pathways and interactions.
Aplicaciones Científicas De Investigación
Bisphenol A-13C12 |A-D-Glucuronide has a wide range of applications in scientific research:
Chemistry: Used as a tracer in analytical chemistry to study the behavior and interactions of Bisphenol A in different environments.
Biology: Employed in biological studies to investigate the metabolic pathways and effects of Bisphenol A in living organisms.
Medicine: Utilized in medical research to understand the pharmacokinetics and toxicology of Bisphenol A.
Industry: Applied in industrial research to develop safer and more efficient methods for the production and use of Bisphenol A and its derivatives.
Mecanismo De Acción
The mechanism of action of Bisphenol A-13C12 |A-D-Glucuronide involves its interaction with various enzymes and receptors within biological systems. The compound is metabolized by enzymes such as glucuronosyltransferases, which facilitate its conjugation with glucuronic acid. This process helps in the detoxification and excretion of Bisphenol A from the body. The labeled carbon-13 isotopes allow researchers to trace and study these metabolic pathways in detail.
Comparación Con Compuestos Similares
Bisphenol A-13C12: A stable isotope-labeled version of Bisphenol A without the glucuronide conjugation.
Bisphenol A-d16: A deuterium-labeled version of Bisphenol A.
Bisphenol A sulfate: A sulfate conjugate of Bisphenol A.
Uniqueness: Bisphenol A-13C12 |A-D-Glucuronide is unique due to its dual labeling with carbon-13 isotopes and glucuronic acid conjugation. This combination allows for detailed tracing and analysis of both the parent compound and its metabolites in biological systems, providing comprehensive insights into the metabolic fate and interactions of Bisphenol A.
Propiedades
Fórmula molecular |
C21H24O8 |
|---|---|
Peso molecular |
416.32 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]oxy(2,3,4,5,6-13C5)oxane-2-carboxylic acid |
InChI |
InChI=1S/C21H24O8/c1-21(2,11-3-7-13(22)8-4-11)12-5-9-14(10-6-12)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-10,15-18,20,22-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,20+/m0/s1/i5+1,6+1,9+1,10+1,12+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1 |
Clave InChI |
KHZOXXYQSBJDHB-NRHCWZSMSA-N |
SMILES isomérico |
CC(C)(C1=CC=C(C=C1)O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O[13C@H]3[13C@@H]([13C@H]([13C@@H]([13C@H](O3)[13C](=O)O)O)O)O |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,2R,3R,4R,5S,6S,7S,8R,9S,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B13402776.png)
![[(2R,3S,5R)-4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate](/img/structure/B13402784.png)

![5-[3-[4-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B13402795.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonitrile](/img/structure/B13402808.png)



![(1R,3aR,7aR)-1-[(1R)-1,5-Dimethyl-5-[(triethylsilyl)oxy]hexyl]octahydro-7a-methyl-4H-inden-4-one](/img/structure/B13402831.png)
![1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine](/img/structure/B13402848.png)
![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B13402870.png)
![2-hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B13402873.png)
![(3S,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S)-4,6-diamino-2-[(3R,4S)-4-[(2R,3R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B13402876.png)
